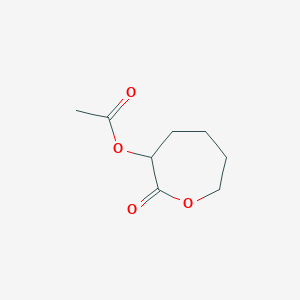

2-Oxooxepan-3-yl acetate

Description

Structure

3D Structure

Properties

CAS No. |

87532-16-9 |

|---|---|

Molecular Formula |

C8H12O4 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

(2-oxooxepan-3-yl) acetate |

InChI |

InChI=1S/C8H12O4/c1-6(9)12-7-4-2-3-5-11-8(7)10/h7H,2-5H2,1H3 |

InChI Key |

AEZODCIQWTVYID-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CCCCOC1=O |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 2 Oxooxepan 3 Yl Acetate and Analogs

Hydrolytic Reactivity of Lactone and Acetate (B1210297) Moieties

The hydrolysis of 2-Oxooxepan-3-yl acetate involves the cleavage of either the endocyclic ester (lactone) or the exocyclic acetate group. The rates and mechanisms of these hydrolytic processes are highly dependent on the reaction conditions, particularly the pH.

Acid-Catalyzed Hydrolysis Mechanisms of Lactones

Under acidic conditions, the hydrolysis of lactones, including the oxepane (B1206615) ring of this compound, can proceed through several mechanisms, primarily the A_AC_2 and A_AL_1 pathways (unimolecular and bimolecular acyl-oxygen cleavage, respectively). The most common mechanism for simple esters and lactones is the A_AC_2 mechanism. nih.gov

The A_AC_2 mechanism involves a sequence of steps:

Protonation of the carbonyl oxygen: This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. nih.gov

Proton transfer: A proton is transferred from the attacking water molecule to the endocyclic oxygen atom.

Ring opening: The protonated endocyclic oxygen acts as a good leaving group, and the tetrahedral intermediate collapses, leading to the cleavage of the C-O bond and opening of the lactone ring.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final hydroxy acid product and regenerate the acid catalyst.

Theoretical studies on various lactones have shown that a transition from the bimolecular A_AC_2 to the unimolecular A_AC_1 mechanism can occur as the acidity of the medium increases. acs.orgnih.gov The A_AC_1 mechanism involves the formation of a resonance-stabilized acylium ion intermediate, which is generally favored under strongly acidic conditions or for substrates that can form a stable carbocation.

In the context of this compound, both the lactone and the acetate ester can undergo acid-catalyzed hydrolysis. The relative rates would depend on the specific reaction conditions and the electronic and steric environment of each carbonyl group.

Base-Catalyzed Hydrolysis Mechanisms of Esters and Lactones

Base-catalyzed hydrolysis, or saponification, is a common and typically irreversible reaction for both esters and lactones. quora.com This process is generally faster than acid-catalyzed hydrolysis. sapub.org For this compound, both the lactone and the acetate moieties are susceptible to cleavage under basic conditions. The accepted mechanism for this reaction is the B_AC_2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. semanticscholar.org

The B_AC_2 mechanism proceeds as follows:

Nucleophilic attack: A hydroxide (B78521) ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester or lactone. This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. semanticscholar.org

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide leaving group. In the case of the lactone, this step results in the opening of the oxepane ring to form a carboxylate and a primary alcohol. For the acetate group, it would yield an acetate ion and a hydroxyl group on the oxepane ring.

The saponification of lactones results in the formation of a single molecule containing both a carboxylate and a hydroxyl group. youtube.com The rate of this reaction is dependent on the concentration of both the lactone and the base, making it a second-order reaction. quora.com

Influence of Substituents on Hydrolysis Rates and Pathways

The rate and pathway of hydrolysis for both the lactone and acetate moieties in this compound are significantly influenced by steric and electronic effects of substituents on the oxepane ring.

Electronic Effects:

Electron-withdrawing groups (EWGs): Substituents that are electron-withdrawing increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to an increase in the rate of both acid- and base-catalyzed hydrolysis. The acetate group at the 3-position of the oxepane ring, being an ester itself, has an electron-withdrawing inductive effect that would be expected to increase the hydrolysis rate of the lactone compared to unsubstituted ε-caprolactone.

Electron-donating groups (EDGs): Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, slowing down the rate of hydrolysis.

Steric Effects:

Steric hindrance: Bulky substituents near the reaction center can hinder the approach of the nucleophile (water or hydroxide ion), thereby decreasing the rate of hydrolysis. nih.gov The effect of steric hindrance is generally more pronounced in bimolecular reactions like A_AC_2 and B_AC_2.

The position of the substituent also plays a crucial role. For this compound, the acetate group is in the α-position relative to the lactone's carbonyl carbon. This proximity can lead to significant electronic effects.

Table 1: Predicted Influence of Substituents on the Relative Hydrolysis Rates of ε-Caprolactone Analogs

| Substituent at C3 Position | Electronic Effect | Steric Effect | Predicted Relative Rate of Lactone Hydrolysis |

| -H (ε-Caprolactone) | Neutral | Minimal | Reference |

| -CH₃ (Alkyl) | Electron-donating | Moderate | Slower |

| -OCOCH₃ (Acetate) | Electron-withdrawing | Moderate | Faster |

| -Cl (Chloro) | Electron-withdrawing | Minimal | Faster |

| -NO₂ (Nitro) | Strongly Electron-withdrawing | Moderate | Significantly Faster |

This table is based on general principles of organic chemistry. Actual rates would need to be determined experimentally.

Ring-Opening and Ring-Expansion Reactions of Oxepane Lactones

Beyond hydrolysis, the oxepane lactone scaffold of this compound can undergo ring-opening and ring-expansion reactions when treated with various reagents.

Nucleophilic Ring-Opening of Oxepane Scaffolds

The carbonyl group of the lactone in this compound activates the ring for nucleophilic attack. This reaction is the basis for the ring-opening polymerization of ε-caprolactone, a widely studied process. Various nucleophiles can initiate this ring-opening.

Amines: Primary amines can act as nucleophiles, attacking the carbonyl carbon of the lactone. This leads to the formation of an amide and a terminal hydroxyl group. This reaction is a key step in the synthesis of some polyamides.

Alcohols: In the presence of a suitable catalyst, alcohols can initiate the ring-opening of lactones to form new esters. This is essentially a transesterification reaction.

Organometallic Reagents: Reagents like Grignard reagents or organolithium compounds can also open the lactone ring, typically leading to the formation of diols after a second nucleophilic addition to the initially formed ketone.

The mechanism for nucleophilic ring-opening is analogous to the initial step of base-catalyzed hydrolysis, where the nucleophile adds to the carbonyl carbon to form a tetrahedral intermediate, which then collapses to open the ring. The regioselectivity of the attack is at the carbonyl carbon due to its high electrophilicity.

Mechanistic Investigations of Intramolecular Rearrangements

Substituted oxepane lactones can undergo intramolecular rearrangements, leading to the formation of new cyclic structures. One notable example is the rearrangement of γ-carbonyl-substituted ε-caprolactones. nih.gov Although this compound has a substituent at the α-position, the principles of intramolecular reactions are relevant.

In the case of γ-carbonyl-substituted ε-caprolactones, it has been observed that upon initiation of ring-opening, the propagating species can undergo an intramolecular cyclization. nih.gov This process leads to the formation of a thermodynamically more stable five-membered lactone (a γ-lactone) and the release of a small molecule (e.g., an alcohol or amine) from the side chain. rsc.org This released molecule can then act as a nucleophile to initiate the ring-opening of another molecule of the starting lactone.

The proposed mechanism for such a rearrangement involves:

Initial ring-opening: A nucleophile opens the ε-caprolactone ring, forming a linear hydroxy ester.

Intramolecular transesterification: The newly formed hydroxyl group attacks the carbonyl of the substituent on the chain, leading to the formation of a new, smaller lactone ring and the expulsion of the side-chain group.

Another relevant rearrangement in the context of lactone synthesis and potential side reactions is the Baeyer-Villiger oxidation . This reaction converts a cyclic ketone into a lactone by insertion of an oxygen atom. wiley-vch.de While this is a method for forming oxepane lactones, the principles of migratory aptitude of different groups are fundamental to understanding potential rearrangements. The general migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. berhamporegirlscollege.ac.in This preference is due to the ability of the migrating group to stabilize a partial positive charge in the transition state.

Electrophilic and Nucleophilic Character of the Acetate and Lactone Functionalities

The chemical behavior of this compound is governed by the distinct reactivity of its two primary functional groups: the lactone and the acetate. The lactone, a cyclic ester, possesses an electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles. Conversely, the acetate group can exhibit nucleophilic properties, particularly when deprotonated, and can also function as a leaving group in substitution reactions. This duality in chemical character dictates the array of transformations the molecule and its analogs can undergo.

While this compound is a saturated lactone, its α,β-unsaturated analogs are potent electrophiles that readily participate in Michael addition reactions. The Michael reaction, or conjugate 1,4-addition, involves the addition of a nucleophile (the Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). researchgate.net In this context, α,β-unsaturated seven-membered lactones act as Michael acceptors.

Research has shown that the cyclization within lactones significantly impacts their reactivity. α,β-Unsaturated lactones are considerably more reactive as Michael acceptors compared to their analogously substituted open-chain ester counterparts. rsc.orgrsc.org This enhanced electrophilicity is crucial for their biological activities, as many natural products containing this motif exert their effects by alkylating biological macromolecules through Michael additions. rsc.org

The electrophilicity of these compounds can be quantitatively described by the Mayr-Patz equation, lg k = sN(N + E), which correlates second-order rate constants (k) with the nucleophilicity parameter (N) of the nucleophile and the electrophilicity parameter (E) of the Michael acceptor. rsc.orgrsc.orgnih.gov A more negative E value indicates higher electrophilicity.

| Michael Acceptor | Ring Size | Mayr Electrophilicity Parameter (E) |

|---|---|---|

| α-Methylene-γ-butyrolactone (Tulipalin A) | 5-membered | -19.40 |

| 2-Butenolide | 5-membered | -21.71 |

| 2-Pentenolide | 6-membered | -22.19 |

| Cyclopentenone | 5-membered | -25.26 |

| Cyclohexenone | 6-membered | -25.91 |

This interactive table presents the Mayr electrophilicity parameters (E) for various cyclic α,β-unsaturated lactones and enones, as determined in DMSO. A more negative E value corresponds to a higher reactivity in Michael addition reactions. Data sourced from rsc.orgresearchgate.net.

The mechanism of the Michael addition to an α,β-unsaturated lactone begins with the attack of a nucleophile on the electron-deficient β-carbon. This step forms a resonance-stabilized enolate intermediate. masterorganicchemistry.com Subsequent protonation of this intermediate yields the final 1,4-addition product. masterorganicchemistry.com

The acetate group in this compound can participate in nucleophilic substitution reactions either as an incoming nucleophile or as a leaving group.

As a nucleophile, the acetate anion (CH₃COO⁻) is considered a moderate nucleophile but a weak base. ksu.edu.sa This characteristic is particularly useful in SN2 reactions for converting alkyl halides to esters. Because of its weak basicity, acetate is less likely to induce the competing elimination (E2) side reaction, which is often a problem with stronger, more basic nucleophiles like hydroxide. nih.gov

The balance between nucleophilicity and basicity is a key factor in predicting reaction outcomes. Basicity is a thermodynamic concept related to the position of an equilibrium, whereas nucleophilicity is a kinetic phenomenon related to the rate of reaction. masterorganicchemistry.com For nucleophiles with the same attacking atom (in this case, oxygen), the stronger base is generally the stronger nucleophile. ksu.edu.sa However, acetate is a much weaker base than hydroxide, as indicated by the pKa of its conjugate acid. ksu.edu.sa

| Nucleophile | Conjugate Acid | pKa of Conjugate Acid | Relative Basicity | General Nucleophilicity Class |

|---|---|---|---|---|

| I⁻ | HI | -10 | Very Weak | Very Good |

| Br⁻ | HBr | -9 | Very Weak | Good |

| Cl⁻ | HCl | -7 | Very Weak | Fair |

| CH₃COO⁻ (Acetate) | CH₃COOH | 4.8 | Weak | Fair |

| HO⁻ (Hydroxide) | H₂O | 15.7 | Strong | Good |

This interactive table compares the basicity (inversely related to the pKa of the conjugate acid) and general nucleophilicity of the acetate ion with common halide and hydroxide nucleophiles. Data sourced from ksu.edu.sastpeters.co.in.

Conversely, the acetate group can act as a leaving group in nucleophilic acyl substitution reactions. masterorganicchemistry.com This reaction proceeds via a two-step addition-elimination mechanism where the incoming nucleophile first attacks the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The intermediate then collapses, re-forming the carbonyl double bond and expelling the leaving group. masterorganicchemistry.com However, acetate is only a fair leaving group because its conjugate acid, acetic acid, is a weak acid (pKa ≈ 4.8). The reaction equilibrium favors the side with the weaker base, meaning a successful substitution requires a nucleophile that is a significantly stronger base than acetate. masterorganicchemistry.com

Oxidative and Reductive Transformations of this compound Derivatives

The lactone and acetate functionalities in this compound derivatives are susceptible to various oxidative and reductive transformations.

Reductive Transformations Lactones, as cyclic esters, can be readily reduced by powerful metal hydride reagents. chem-station.com The course of the reduction is dependent on the reagent used and the reaction conditions.

Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), will reduce both the lactone and the acetate ester functionalities. The reduction of the lactone proceeds via nucleophilic acyl substitution by a hydride ion (H⁻), which opens the ring to form an intermediate aldehyde-alkoxide, followed by a second hydride addition to the aldehyde, ultimately yielding a diol upon acidic workup. uop.edu.pklibretexts.org The acetate group is similarly reduced to a primary alcohol. chem-station.com

Milder or more sterically hindered reducing agents allow for partial reduction. Diisobutylaluminium hydride (DIBAL-H) is particularly useful for the partial reduction of lactones to the corresponding lactols (cyclic hemiacetals) when the reaction is carried out at low temperatures. uop.edu.pk

| Reagent | Abbreviation | Reactivity | Product from Lactone |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ / LAH | Very Strong | Diol |

| Sodium Borohydride | NaBH₄ | Mild | No reaction (typically) |

| Diisobutylaluminium Hydride | DIBAL-H | Moderate | Lactol (at low temp.) or Diol |

This interactive table summarizes the reactivity of common metal hydride reagents with lactones and the resulting products. Data sourced from chem-station.comuop.edu.pklibretexts.org.

Oxidative Transformations The saturated core of this compound is generally resistant to further oxidation. However, oxidative reactions are highly relevant in the synthesis of lactones or in transformations of their derivatives. The Baeyer-Villiger oxidation, for instance, is a classic method for synthesizing lactones from cyclic ketones using peroxy acids (e.g., m-CPBA). vanderbilt.edu Additionally, the direct oxidation of cyclic ethers to their corresponding lactones can be achieved using specific catalytic systems, such as titanosilicates with hydrogen peroxide. epa.gov This process involves the oxidation of the α-C-H bond adjacent to the ether oxygen. epa.gov While the lactone ring itself is not typically oxidized, other functional groups on a derivative could be, such as the oxidation of a primary alcohol to a carboxylic acid using reagents like potassium permanganate (B83412) (KMnO₄) or pyridinium (B92312) chlorochromate (PCC). vanderbilt.edursc.org

Polymerization Studies of Oxepane Derivatives: Theoretical and Mechanistic Aspects

Oxepane derivatives, particularly ε-caprolactone (the unsubstituted version of the 2-oxooxepane ring), are crucial monomers in polymer chemistry. They undergo Ring-Opening Polymerization (ROP) to produce poly(ε-caprolactone) (PCL), a biodegradable and biocompatible polyester (B1180765). The mechanism of this polymerization has been extensively studied through both experimental and theoretical approaches. nih.gov

ROP of lactones can proceed through several mechanisms, including cationic, anionic, and coordination-insertion pathways. rsc.org

Coordination-Insertion Mechanism: This is the most widely utilized and controlled method for lactone ROP, often catalyzed by metal-alkoxide complexes of tin, aluminum, titanium, or zinc. researchgate.netnih.govresearchgate.net A common initiating system is tin(II) octoate (Sn(Oct)₂) with an alcohol co-initiator. nih.gov The accepted mechanism involves:

Coordination of the lactone's carbonyl oxygen to the metal center of the catalyst.

Nucleophilic attack by an alkoxide ligand from the metal complex onto the activated carbonyl carbon.

Cleavage of the acyl-oxygen bond of the lactone, which opens the ring and extends the polymer chain while regenerating the metal-alkoxide active site. researchgate.netnih.gov This mechanism allows for excellent control over the polymer's molecular weight and dispersity. researchgate.net

Cationic Ring-Opening Polymerization (CROP): This mechanism is initiated by strong protic acids or other cationic species. rsc.org The process generally involves the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon. rsc.org A nucleophile, which can be another monomer molecule or an alcohol, then attacks the carbonyl carbon to initiate polymerization. rsc.org Theoretical studies using Density Functional Theory (DFT) have provided detailed insights, revealing that the process can be complex. For example, sulfonic acid catalysts have been predicted to act bifunctionally, activating both the monomer and the nucleophilic alcohol simultaneously. acs.org DFT calculations have also been instrumental in elucidating the role of the counterion in catalytic systems, which can significantly impact polymerization activity. rsc.org

Theoretical and Mechanistic Aspects: Computational chemistry, particularly DFT, has become an indispensable tool for understanding the intricate details of ROP. nih.gov These studies allow for the mapping of reaction pathways, calculation of activation energies for initiation and propagation steps, and visualization of transition state structures. researchgate.netnih.gov Such theoretical investigations have confirmed the coordination-insertion mechanism for many metal catalysts and have explored the nuanced effects of catalyst structure, solvent, and monomer on the polymerization kinetics and outcomes. researchgate.netrsc.orgacs.org

| Mechanism | Typical Initiator / Catalyst | Key Mechanistic Feature | Level of Control |

|---|---|---|---|

| Coordination-Insertion | Metal Alkoxides (Sn, Al, Ti, Zn) | Monomer coordinates to metal, followed by insertion into metal-alkoxide bond. | High |

| Cationic | Strong Acids (e.g., H₂SO₄, TfOH), Cationic Species | Activation of monomer by protonation/coordination to a cation. | Moderate to Low |

| Anionic | Strong Bases (e.g., alkoxides, amides) | Nucleophilic attack of anion on carbonyl carbon, forming an alkoxide propagating species. | Moderate |

This interactive table provides a summary of the primary mechanisms for the Ring-Opening Polymerization (ROP) of oxepane derivatives like ε-caprolactone. Data sourced from researchgate.netnih.govrsc.orgrsc.org.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. A complete NMR analysis of 2-Oxooxepan-3-yl acetate (B1210297) would involve a combination of one-dimensional and two-dimensional experiments to map out the carbon framework and the relative orientation of its constituent atoms.

High-Resolution ¹H and ¹³C NMR for Core Structural Assignment

High-resolution ¹H and ¹³C NMR spectra provide the initial and most fundamental information about the molecular structure. The ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J), which indicate the number of neighboring protons. The ¹³C NMR spectrum would show the number of unique carbon atoms and their chemical environments, distinguishing between carbonyl, ester, and aliphatic carbons.

Hypothetical ¹H NMR Data (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~5.20 | dd | 1H | H3 |

| ~4.30 | m | 2H | H7 |

| ~2.50 | m | 2H | H6 |

| ~2.10 | s | 3H | CH₃ (acetate) |

| ~1.90 | m | 2H | H4 |

Hypothetical ¹³C NMR Data (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~172.0 | C=O (lactone) |

| ~170.0 | C=O (acetate) |

| ~75.0 | C3 |

| ~68.0 | C7 |

| ~30.0 | C6 |

| ~28.0 | C4 |

| ~25.0 | C5 |

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Relative Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, typically over two or three bonds. For 2-Oxooxepan-3-yl acetate, COSY would show correlations between H3 and the protons on C4, between the protons on C4 and C5, C5 and C6, and C6 and C7, confirming the seven-membered ring structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. This would definitively assign the proton and carbon signals of the oxepane (B1206615) ring and the acetate methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is invaluable for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, a correlation between the acetate methyl protons and the acetate carbonyl carbon, as well as between H3 and the acetate carbonyl carbon, would confirm the acetate group's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is key for determining the relative stereochemistry and preferred conformation of the molecule. For example, NOE correlations between H3 and specific protons on the oxepane ring would help to define their relative orientation.

Conformational Analysis using Advanced NMR Methods (e.g., Karplus Equation)

The seven-membered oxepane ring can adopt several low-energy conformations. Advanced NMR methods, such as the analysis of coupling constants using the Karplus equation, can provide insights into the dihedral angles between adjacent protons. This information, combined with NOESY data and computational modeling, would allow for the determination of the most stable conformation of the ring in solution.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the ester and lactone carbonyl groups, as well as C-O and C-H bonds.

Hypothetical IR Data (thin film, cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~1745 | C=O stretch (lactone) |

| ~1735 | C=O stretch (acetate) |

| ~1240 | C-O stretch (acetate) |

| ~1180 | C-O stretch (lactone) |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula of this compound. The fragmentation pattern observed in the mass spectrum would offer further structural clues.

Expected Fragmentation Patterns:

Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule.

Loss of the Acetate Group: A common fragmentation pathway would be the loss of the acetyl group (CH₃CO) or acetic acid (CH₃COOH).

Ring Cleavage: Fragmentation of the oxepane ring would lead to a series of characteristic smaller ions.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the most definitive three-dimensional structure of the molecule in the solid state. This technique would unambiguously determine the bond lengths, bond angles, and the absolute stereochemistry of the chiral center at C3. The solid-state conformation revealed by X-ray crystallography would serve as a valuable comparison to the solution-phase conformation determined by NMR spectroscopy.

Other Spectroscopic Methods for Electronic and Chiral Information (UV-Vis, CD, ORD, EPR)

While detailed experimental spectroscopic data for this compound are not extensively reported in publicly accessible literature, the application of various spectroscopic techniques can be discussed based on its chemical structure. These methods are crucial for obtaining information on the molecule's electronic transitions and stereochemistry.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The chromophores present in this compound are the two carbonyl groups of the lactone and the acetate functional groups. These are saturated ester groups which typically exhibit weak absorption bands in the UV region.

The expected electronic transition is a weak n→π* (n-to-pi-star) transition of the non-bonding electrons of the carbonyl oxygen to the antibonding π* orbital. For saturated esters and lactones, this transition typically occurs at wavelengths around 210–220 nm. The molar absorptivity (ε) for such transitions is generally low. Due to the absence of conjugated systems, no strong absorptions are expected in the longer wavelength UV or visible regions.

Illustrative UV-Vis Absorption Data

The following table is a hypothetical representation of how UV-Vis data for this compound would be presented. Note: These values are illustrative and not based on experimental measurement of the target compound.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Transition |

| Hexane | ~215 | ~50 | n→π |

| Ethanol | ~212 | ~60 | n→π |

Chiroptical Methods: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Assuming the analysis of a single enantiomer, this compound is a chiral molecule and would therefore be active in chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These methods are essential for determining the absolute configuration and studying the stereochemical features of chiral molecules. nih.gov

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (ΔA) or molar ellipticity [θ] versus wavelength. The carbonyl n→π* transition, being electronically forbidden but magnetically allowed, often gives rise to a distinct CD signal known as a Cotton effect. The sign and magnitude of the Cotton effect are highly sensitive to the stereochemical environment of the chromophore. For this compound, a Cotton effect would be expected in the same region as the UV absorption (~210–220 nm). The sign of this effect (positive or negative) could be used, often with the help of computational models or empirical rules like the Octant Rule for ketones and lactones, to deduce the absolute configuration at the C3 chiral center.

Optical Rotatory Dispersion (ORD) Spectroscopy

ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgvlabs.ac.in An ORD spectrum plots specific or molar rotation against wavelength. For a chiral molecule with a chromophore that absorbs in the measured range, the ORD curve will show an anomalous dispersion curve, which is also known as a Cotton effect. kud.ac.in The curve will show a peak and a trough in the vicinity of the absorption maximum. vlabs.ac.in If the peak is at a longer wavelength than the trough, it is a positive Cotton effect; the reverse indicates a negative Cotton effect. For chiral compounds like this compound that lack strong chromophores absorbing in the near-UV range, the ORD spectrum might show a plain curve, where the magnitude of the rotation steadily increases with decreasing wavelength. vlabs.ac.in

Illustrative Chiroptical Data

This table provides a hypothetical example of how chiroptical data for an enantiomer of this compound might be reported. Note: These values are for illustrative purposes only.

| Technique | Solvent | Feature | Wavelength (nm) | Molar Ellipticity [θ] / Molar Rotation [Φ] |

| CD | Methanol | Positive Cotton Effect (Peak) | ~218 | +3500 |

| ORD | Methanol | Anomalous Curve (Peak) | ~225 | +8000 |

| ORD | Methanol | Anomalous Curve (Trough) | ~210 | -6500 |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions.

This compound, in its ground state, is a diamagnetic molecule with all electrons paired. Therefore, it is EPR-silent and would not produce an EPR spectrum.

However, EPR spectroscopy could be a valuable tool for studying radical-mediated processes involving this compound. For example, if this compound were subjected to conditions that induce homolytic bond cleavage (e.g., high-energy radiation), EPR could be used to detect and characterize the resulting radical intermediates. In such an experiment, spin-trapping agents might be employed to convert highly reactive, short-lived radicals into more stable radical adducts that can be more easily studied by EPR. The resulting spectrum would provide information on the structure of the radical through the analysis of g-values and hyperfine coupling constants.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations offer a microscopic view of the molecular world, enabling the prediction of structure and reactivity from first principles. wikipedia.org For systems involving oxepane (B1206615) and lactone rings, Density Functional Theory (DFT) and ab initio methods are prominently used. nih.govacs.orgnih.govresearchgate.netacs.org

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it suitable for studying medium-sized ring systems. novapublishers.com DFT methods are employed to investigate a wide range of properties for oxepane and lactone-containing molecules. nih.govosti.govmdpi.com Studies on oxepane and its derivatives utilize various DFT functionals, such as the meta-hybrid M06-2X and the long-range-separated ωB97XD, to probe structural reactivity and stability. nih.govacs.orgacs.org

Key applications of DFT in the study of these systems include:

Geometry Optimization: Determining the lowest energy structure and predicting bond lengths and angles. nih.gov

Vibrational Frequencies: Calculating vibrational modes to compare with experimental infrared and Raman spectroscopy data. nih.gov

Molecular Descriptors: Computing global reactivity descriptors like frontier molecular orbitals (HOMO-LUMO gaps), Fukui functions, and molecular electrostatic potential (ESP) to understand chemical behavior. acs.orgnih.gov

Thermochemical Properties: Estimating energies, enthalpies, and Gibbs free energies to predict reaction spontaneity and equilibrium positions. mdpi.comsolubilityofthings.com

Table 1: Properties of Oxepane and Lactone Systems Investigated by DFT

| Property Investigated | DFT Functional Examples | Basis Set Examples | Key Findings | Citations |

|---|---|---|---|---|

| Structural Reactivity & Stability | M06-2X, ωB97XD | 6-311++G(d,p), aug-cc-pVTZ | Heteroatom substitution significantly affects ring strain and electronic properties. | nih.govacs.org |

| Backbone Conformation | B3LYP | 6-31G* | Lactone incorporation can lead to a more rigid and planar polymer backbone. | osti.gov |

| Reaction Mechanisms | B3LYP | 6-31+G* | Modeling reaction profiles helps to elucidate pathways, such as the preference for a donor-acceptor mechanism in TBD-catalyzed ROP of lactones. | mdpi.com |

| Molecular Electrostatic Potential | M06-2X | 6-311++G(d,p) | Identifies sites susceptible to nucleophilic and electrophilic attack. | acs.orgresearchgate.net |

Ab initio methods, meaning "from first principles," solve the electronic Schrödinger equation without empirical parameters, offering a high level of theory. wikipedia.org Møller-Plesset perturbation theory to the second order (MP2) is a widely used ab initio method that improves upon the Hartree-Fock (HF) approach by including electron correlation effects. q-chem.commpg.de

For oxepane systems, MP2 calculations have been utilized alongside DFT to provide a comparative analysis of structural and electronic properties. nih.govacs.orgnih.govresearchgate.netacs.org These high-level calculations are particularly valuable for benchmarking the accuracy of different DFT functionals. nih.gov For example, a comparative study on oxepane and other seven-membered heterocycles performed full geometry optimizations using both MP2 and M06-2X methods with large basis sets like aug-cc-pVTZ. nih.govresearchgate.net The results for geometrical parameters, such as bond lengths and angles, showed excellent agreement with available experimental X-ray diffraction (XRD) data, validating the chosen computational approaches. nih.govacs.org

Table 2: Comparison of Calculated and Experimental Geometrical Parameters for Oxepane

| Parameter | M06-2X/6-311++G(d,p) | MP2/aug-cc-pVTZ | Experimental (XRD) | Citations |

|---|---|---|---|---|

| Bond Lengths (Å) | ||||

| C-O | 1.4159 - 1.4102 | 1.4225 - 1.4164 | 1.434 | nih.govacs.orgresearchgate.net |

| C-C | 1.5283 - 1.5389 | 1.5239 - 1.5312 | 1.510 - 1.546 | nih.govacs.orgresearchgate.net |

| Bond Angles (°) | ||||

| C-O-C | 114.46 | 114.46 | ~112.16 - 114.52 | nih.gov |

| C-C-C | 113.43 - 113.73 | 113.43 - 113.73 | ~114.8 - 116.9 | nih.govacs.org |

Note: The table presents a range of values for C-C and C-O bonds as they are not all equivalent in the ring structure.

These ab initio calculations are crucial for understanding intramolecular interactions and obtaining accurate electronic properties, providing a reliable foundation for more complex investigations into reactivity and reaction mechanisms. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful strategy for mapping out the intricate steps of chemical reactions, identifying transient intermediates, and determining the factors that control reaction rates and selectivity.

Understanding the mechanism of a synthetic pathway requires the characterization of its transition states (TS) and the calculation of the Gibbs free energy profile along the reaction coordinate. solubilityofthings.comlibretexts.org A transition state is the highest energy point on the lowest energy path between a reactant and a product. By locating the TS and calculating its energy, the activation energy barrier (ΔG‡) can be determined, which is crucial for predicting reaction kinetics. researchgate.net

For reactions involving oxepane derivatives, such as their cationic ring-opening polymerization, computational studies have been performed to compare different mechanistic pathways. koreascience.krresearchgate.net For instance, in the acid-catalyzed polymerization of oxepane, computational methods can distinguish between Sₙ1 and Sₙ2 mechanisms by evaluating the stability of key intermediates like oxonium and carbenium ions. koreascience.kr The energy difference between the cyclic oxonium ion and the open carbenium ion is a major determinant of the operative mechanism. koreascience.kr

Similarly, computational models have been proposed to explain the high stereoselectivity observed in nucleophilic substitution reactions of oxepane acetals, which are thought to proceed through seven-membered ring oxocarbenium ion intermediates. nih.gov By analyzing the transition states for nucleophilic attack on different conformations of the oxocarbenium ion, a model was developed that predicts the observed stereochemical outcome. The model suggests that the nucleophile attacks from the face that minimizes transannular interactions in the forming product. nih.gov

The reactivity of a molecule is fundamentally governed by its electronic structure, specifically the distribution of electron density. saskoer.ca Computational methods provide several tools to quantify and visualize this distribution, allowing for the prediction of nucleophilic ("nucleus-loving," electron-rich) and electrophilic ("electron-loving," electron-deficient) sites. researchgate.netmasterorganicchemistry.com

Atomic Charge Calculations: Methods like CHELPG (CHarges from Electrostatic Potentials using a Grid based method) and ADCH (Atomic Dipole Corrected Hirshfeld Charges) are used to assign partial charges to each atom in a molecule. nih.govacs.org In substituted oxepanes, the negative charge on the oxygen atom can be correlated with its nucleophilicity and basicity, while positive charges on carbon atoms indicate electrophilic sites. koreascience.kr

Molecular Electrostatic Potential (ESP): ESP maps provide a visual representation of the charge distribution on the electron density surface of a molecule. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue or green) are electron-poor and prone to nucleophilic attack. researchgate.net For oxepane derivatives, ESP maps clearly show a negative potential around the heteroatom (oxygen), identifying it as a primary site for electrophilic interaction, and positive potentials around the hydrogen atoms. acs.orgresearchgate.net

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO is associated with nucleophilicity (electron donation), while the LUMO is associated with electrophilicity (electron acceptance). A low LUMO energy in oxepane derivatives suggests higher reactivity toward nucleophiles. koreascience.kr

Theoretical investigations into oxepane high explosives, for example, used semiempirical methods to show that the reactivity in the propagation step of polymerization could be represented by the positive charge on the carbon atoms and the low energy of the electrophilic LUMO. koreascience.kr

Conformational Landscape and Energetic Stability of Oxepane Rings

Computational studies have been instrumental in mapping the complex potential energy surface of the oxepane ring. arkat-usa.orgresearchgate.netacs.org The two primary families of conformations are the chair/twist-chair (C/TC) family and the boat/twist-boat (B/TB) family. arkat-usa.org High-level electronic structure calculations have shown that for oxepane, the twist-chair (TC) conformations are the true energy minima (conformers), while the chair (C) and boat (B) forms are typically transition states connecting them. nih.govacs.orgarkat-usa.org

A detailed conformational analysis of oxepane and related heterocycles by Dillen, using high-level quantum mechanics, reported the twist-chair conformation to be the most stable. nih.govacs.org The relative energies of the different conformers are determined by a delicate balance of factors, including angle strain, torsional strain, and non-bonding transannular interactions (steric hindrance across the ring). nih.govarkat-usa.org

Table 3: Relative Conformational Energies of Oxepane

| Conformation | Description | Relative Energy (kcal/mol) (MM3 Force Field) | Stability | Citations |

|---|---|---|---|---|

| TC-2 | Twist-Chair, C₂ axis through O1 | 0.00 | Most Stable | arkat-usa.orgresearchgate.net |

| TC-4 | Twist-Chair, C₂ axis through C4 | 0.44 | - | arkat-usa.orgresearchgate.net |

| TC-3 | Twist-Chair, C₂ axis through C3 | 0.76 | - | arkat-usa.orgresearchgate.net |

| TC-1 | Twist-Chair, C₂ axis through C2 | 1.15 | Least Stable TC | arkat-usa.orgresearchgate.net |

Note: The nomenclature TC-X indicates a twist-chair conformation where the two-fold pseudo-axis of symmetry (C₂) passes through atom X. Energies are relative to the most stable conformer.

The presence of substituents, such as the acetate (B1210297) group in 2-Oxooxepan-3-yl acetate, will further influence the conformational equilibrium by introducing new steric and electronic interactions, potentially altering the relative stability of the various twist-chair forms. arkat-usa.org

Machine Learning and Artificial Intelligence Applications in Oxepane and Lactone Chemistry

A significant challenge in organic synthesis is the accurate prediction of reaction outcomes, including the major product and its selectivity. nih.gov Machine learning models, particularly those based on neural networks and graph theory, are increasingly being deployed to anticipate the results of chemical transformations. nih.govmit.edu These models move beyond traditional rule-based systems by learning the principles of reactivity directly from experimental data. engineering.org.cnneurips.cc

In the context of lactone synthesis, predicting chemical selectivity is crucial. For instance, in reactions like the Baeyer-Villiger oxidation, where an oxygen atom is inserted into a carbon-carbon bond adjacent to a carbonyl group, the regioselectivity of the insertion determines the final lactone structure. Graph Convolutional Network (GCN) models have shown remarkable success in this area. Unlike text-based models that may struggle with isomeric reactants, GCNs represent molecules as graphs, allowing them to better understand the molecule's topology and chemical environment to predict the correct outcome. chemrxiv.org

One study demonstrated the superior predictive power of a GCN model over a text-based Transformer model in a Baeyer-Villiger oxidation to form a substituted oxepanone. The GCN model correctly identified the more substituted carbon as the migrating group, leading to the thermodynamically favored product, showcasing its deeper understanding of the reaction's chemical principles learned from a limited dataset. chemrxiv.org This ability to predict selectivity is vital for designing efficient syntheses of specific lactone isomers. chemrxiv.org

The predictive capacity of these models is rooted in their ability to learn fundamental chemical properties. For example, ML models can be trained on quantum chemistry data to estimate atomic-level properties like nucleophilicity and electrophilicity, which are key drivers of reaction selectivity. rsc.org By applying these predictions, chemists can filter potential synthetic routes and flag steps that might lead to low yields or undesired byproducts. rsc.org

Table 1: Comparison of ML Model Predictions for Baeyer-Villiger Oxidation

This interactive table compares the predicted outcomes of two different machine learning models for the Baeyer-Villiger oxidation of a complex ketone, highlighting the superior performance of the Graph Convolutional Network (GCN) model in determining chemical selectivity.

| Model Type | Input Representation | Predicted Product for Substituted Ketone | Outcome |

| GCN Model | Molecular Graph | Correct Isomer (Oxygen insertion at the more substituted carbon) | Consistent with Ground Truth chemrxiv.org |

| Transformer Model | Text (SMILES) | Incorrect Isomer (6-((tert-butyldimethylsilyl)oxy)-7-methyl-2-oxooxepan-4-yl acetate) | Inconsistent with Ground Truth chemrxiv.org |

One of the key techniques used is Bayesian Optimization (BO), an iterative, data-efficient method where the AI model uses the results of previous experiments to inform the next set of conditions to test. researchgate.net This approach is particularly well-suited for chemistry, where experiments can be costly and time-consuming. researchgate.net This methodology can be combined with automated robotic lab systems that perform high-throughput reaction screening and learn from real-time experimental feedback to dynamically and rapidly converge on the optimal conditions. mdpi.comacs.org

This interactive table demonstrates a hypothetical workflow where a Bayesian optimization algorithm is used to maximize the yield of a generic lactone by iteratively adjusting reaction parameters.

| Experiment # | Temperature (°C) | Catalyst Conc. (mol%) | Solvent Ratio (A:B) | Observed Yield (%) | AI Decision |

| 1 | 40 | 1.0 | 1:1 | 65 | Baseline Experiment |

| 2 | 50 | 1.5 | 2:1 | 78 | Explore Higher Temp/Conc. |

| 3 | 45 | 1.2 | 1:2 | 72 | Explore Solvent Space |

| 4 | 55 | 1.8 | 2.5:1 | 89 | Exploit Promising Region |

| 5 | 58 | 1.9 | 2.7:1 | 92 | Refine Optimal Conditions |

| ... | ... | ... | ... | ... | Converging on Optimum |

Emerging Research Directions and Synthetic Applications of 2 Oxooxepan 3 Yl Acetate Scaffolds

2-Oxooxepan-3-yl Acetate (B1210297) as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of 2-oxooxepan-3-yl acetate makes it a valuable precursor for the asymmetric synthesis of complex molecules. The ability to control stereochemistry is paramount in the synthesis of natural products and therapeutic agents. The differentiation between enantiotopic groups in symmetrical molecules is a powerful strategy for creating chiral compounds. nih.gov

One of the key challenges in utilizing such building blocks is the potential for intramolecular acyl transfer, which can lead to an erosion of enantiomeric excess. nih.gov To overcome this, researchers have focused on developing methodologies that allow for the rapid generation of chiral building blocks from desymmetrized products. nih.gov For instance, the asymmetric acylation of meso 2-substituted-1,3-propanediols using chiral dinuclear zinc catalysts has proven effective for desymmetrizing both 2-alkyl- and 2-aryl-1,3-propanediols with high yields and enantioselectivities. nih.gov This approach provides access to either enantiomer of the product by simply changing the chirality of the catalyst. nih.gov

The application of chiral building blocks derived from oxepane (B1206615) scaffolds extends to the synthesis of alkaloids and other complex natural products. rsc.org Asymmetric intramolecular Michael reactions have been employed to construct versatile chiral pyrrolidine (B122466) and piperidine (B6355638) derivatives, which serve as key intermediates in alkaloid synthesis. rsc.org

Recent advancements have also seen the use of chiral allenylcarbonyls, which, like this compound, are underutilized building blocks in complex synthesis. nih.gov These compounds have been successfully employed in the total synthesis of natural products, highlighting the potential for other chiral synthons. nih.gov

Development of Novel Catalytic Systems for Oxepane Lactone Transformations

The transformation of oxepane lactones into various functionalized molecules often requires sophisticated catalytic systems. Research in this area is focused on developing catalysts that are efficient, selective, and operate under mild conditions.

Recent progress includes the development of oxoammonium-catalyzed oxidation of ethers to lactones via a hydride abstraction mechanism. acs.org This method can be applied to the synthesis of ε-lactones from oxepanes, although competing ring-opening reactions can occur. acs.org The catalytic activity is influenced by an intricate set of equilibria between various catalytic intermediates, which can be modulated by additives. acs.org

Another significant area of development is in ring-closing metathesis (RCM) reactions to form the oxepane ring. Ruthenium-catalyzed RCM of unsaturated ethers is a robust and widely used strategy. pnas.org Furthermore, tandem RCM/dihydroxylation sequences have been developed for the synthesis of polyhydroxylated oxepanes. mdpi.com

The use of earth-abundant, non-toxic metals and bio-inspired frameworks is a growing trend in catalyst design to align with green chemistry principles. researchgate.net These novel catalytic systems aim to enhance efficiency, selectivity, and reusability in various organic transformations, including those involving oxepane lactones. researchgate.net

| Catalyst System | Transformation | Key Features |

| Oxoammonium/mCPBA | Oxidation of ethers to lactones | Operates via hydride abstraction; reactivity tunable with additives. acs.org |

| Grubbs Catalyst (1st Gen) | Ring-closing ene-yne metathesis | Robust method for forming the oxepane ring. pnas.org |

| Ruthenium Trichloride/Sodium Metaperiodate | Dihydroxylation of alkenes | Effective for creating polyhydroxylated oxepanes. mdpi.com |

| Dinuclear Zinc Catalysts | Asymmetric acylation | High enantioselectivity in desymmetrization reactions. nih.gov |

Strategies for Diversity-Oriented Synthesis of Oxepane-Based Acetates

Diversity-oriented synthesis (DOS) aims to generate structurally diverse libraries of compounds for biological screening. nih.govnih.gov This approach is particularly valuable for exploring the chemical space around privileged scaffolds like the oxepane ring. mdpi.com

One strategy involves a "build-couple-pair" approach, where simple building blocks are combined in various ways to create a diverse set of molecules. mdpi.com For oxepane-based scaffolds, a solution-phase, one-pot, multi-step reaction sequence has been developed to efficiently produce a collection of mono-, bi-, and tricyclic oxepanes. pnas.org This method utilizes polymer-immobilized scavenging reagents to simplify purification. pnas.org

Further diversification of the oxepane core can be achieved through various chemical transformations. For example, Diels-Alder cycloadditions with dienes incorporated into the oxepane ring can be used to build more complex, polycyclic structures. mdpi.compnas.org Cross-metathesis reactions followed by esterification or carbamoylation provide another avenue for introducing structural diversity. pnas.org

The goal of these DOS strategies is to populate undeveloped areas of chemical space with novel scaffolds that can be used to probe biological systems and serve as starting points for drug discovery. mdpi.com

Integration of Biocatalysis and Chemocatalysis for Efficient Production of Oxepane Derivatives

The integration of biocatalysis and chemocatalysis offers a powerful approach to organic synthesis, combining the high selectivity of enzymes with the broad reactivity of chemical catalysts. osti.govuni-bielefeld.de This chemoenzymatic approach can lead to more efficient and environmentally friendly production processes. uni-bielefeld.de

Enzymatic catalysis is increasingly used in industrial processes for manufacturing chemicals and pharmaceuticals. nih.gov Strategies to adapt enzymes for industrial applications include chemical modification, immobilization, and protein engineering. nih.govresearchgate.net A key challenge is ensuring the compatibility of the biocatalyst and chemocatalyst, as they often require different reaction conditions. uni-bielefeld.de One solution is to perform these reactions in aqueous media, which is environmentally friendly and suitable for many enzymes. uni-bielefeld.de

In the context of oxepane derivatives, chemoenzymatic synthesis can be employed for the production of chiral building blocks. For example, lipase-catalyzed transesterification at low temperatures has been used for the optical resolution of precursors to chiral molecules. mdpi.com Furthermore, ketoreductases can be used for the enantioselective reduction of keto-α-diazoesters, which can then undergo metal-catalyzed intramolecular ring closure to form six- and seven-membered rings. researchgate.net

The combination of biocatalytic steps, such as enzymatic desymmetrization, with subsequent chemical transformations represents a powerful strategy for the efficient synthesis of complex, enantioenriched oxepane derivatives.

Advanced Characterization Techniques for In Situ Reaction Monitoring and Mechanistic Studies

Understanding the mechanisms of reactions involving oxepane lactones is crucial for optimizing reaction conditions and developing more efficient synthetic routes. Advanced in situ characterization techniques allow for real-time monitoring of reactions, providing valuable insights into reaction kinetics and the identification of transient intermediates. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in situ reaction monitoring. acs.org For reactions involving paramagnetic species, such as the oxoammonium-catalyzed oxidations, specialized NMR techniques like paramagnetic relaxation enhancement (PRE) NMR can be used to quantify radical intermediates. acs.org This, combined with standard ¹H NMR, allows for the in situ monitoring of various catalytic intermediates. acs.org

Other in situ techniques, such as high-energy synchrotron X-ray powder diffraction and Raman spectroscopy, have been successfully employed to study mechanochemical reactions and can be adapted for solution-phase transformations. mdpi.com These methods can provide information on the formation of metastable intermediates, phase changes, and structural transformations during a reaction. mdpi.com

The data-rich information provided by these modern reaction monitoring tools facilitates the rapid extraction of kinetic information and is invaluable for elucidating reaction mechanisms. researchgate.net This deeper understanding, in turn, aids in the design of more effective catalysts and synthetic strategies for oxepane lactone transformations. researchgate.net

| Technique | Information Obtained | Application Example |

| ¹H NMR Spectroscopy | Quantification of closed-shell species, reaction progress. acs.org | Monitoring the conversion of ethers to lactones. acs.org |

| Paramagnetic Relaxation Enhancement (PRE) NMR | Quantification of open-shell (radical) species. acs.org | In situ monitoring of aminoxyl radical intermediates in catalysis. acs.org |

| In Situ IR Spectroscopy | Identification of functional groups and reaction intermediates. nih.gov | Studying the sequential carbonylation of epoxides and β-lactones. nih.gov |

| High-Energy Synchrotron X-ray Diffraction | Phase changes, formation of crystalline intermediates. mdpi.com | Following solid-state reactions in real-time. mdpi.com |

| In Situ Raman Spectroscopy | Vibrational modes, structural changes. mdpi.com | Complementary to XRD for studying reaction pathways. mdpi.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Oxooxepan-3-yl acetate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of cyclic acetates like this compound typically involves esterification or transesterification reactions. For example, coupling oxepanone derivatives with acetylating agents (e.g., acetic anhydride) under catalytic acid/base conditions. Optimization requires monitoring reaction kinetics via HPLC or GC-MS to identify ideal temperature, solvent polarity, and catalyst loading. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization is critical to isolate high-purity products .

Q. How can X-ray crystallography be employed to confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals suitable for SC-XRD are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection using a diffractometer (e.g., Bruker D8 Venture) and refinement with SHELXL ensures precise determination of bond lengths, angles, and stereochemistry. For example, SHELXL’s dual-space algorithm resolves phase problems in small-molecule structures, while its restraints improve convergence for low-resolution data .

Q. What analytical techniques are recommended for assessing the purity and stability of this compound in solution?

- Methodological Answer : Purity is validated via NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and chromatographic methods (HPLC with UV/RI detection). Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure. For instance, thermal stability is assessed using differential scanning calorimetry (DSC), while hydrolytic degradation is monitored via LC-MS to identify breakdown products .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for substitution reactions. Software like Gaussian or ORCA simulates electron density maps to identify electrophilic centers (e.g., the carbonyl carbon). Experimental validation involves kinetic isotope effects (KIE) or Hammett plots to correlate computational predictions with observed reactivity .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. Systematic re-analysis under standardized conditions (e.g., deuterated solvents, controlled humidity) and cross-validation with 2D NMR (COSY, HSQC) can resolve ambiguities. Collaborative data-sharing platforms (e.g., Cambridge Structural Database) enable benchmarking against published crystallographic data .

Q. How does the steric and electronic environment of the oxepane ring influence the ester’s stability under oxidative conditions?

- Methodological Answer : Stability is probed via controlled oxidation experiments (e.g., using mCPBA or ozone) coupled with LC-MS/MS to track degradation pathways. Hammett substituent constants (σ) quantify electronic effects, while X-ray crystallography reveals steric hindrance from substituents. Comparative studies with analogs (e.g., 2-Oxoindolin-3-yl acetate ) isolate structural contributors to reactivity.

Methodological Resources

- Structural Refinement : SHELXL’s latest features (e.g., TWIN/BASF commands) handle twinned or disordered crystals, critical for complex cyclic esters .

- Safety Protocols : Follow GHS guidelines for handling acetylated compounds, including impermeable gloves and fume hoods, as outlined in safety data sheets .

- Data Presentation : Adhere to IB Chemistry EE standards for reproducibility: SI units, error margins (±0.001 Å in XRD), and statistical validation (e.g., R-factors < 5% ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.